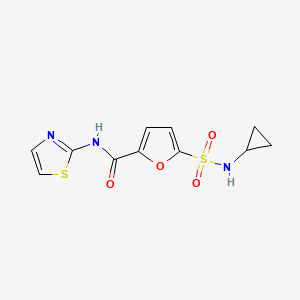

![molecular formula C18H9BrO5 B2745106 6-bromo-7'-hydroxy-2H,2'H-[3,4'-bichromene]-2,2'-dione CAS No. 855774-36-6](/img/structure/B2745106.png)

6-bromo-7'-hydroxy-2H,2'H-[3,4'-bichromene]-2,2'-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “4-(6-Bromo-2-oxochromen-3-yl)-7-hydroxychromen-2-one” is a coumarin derivative . Coumarin derivatives have been synthesized from 6-bromo-3-(3-(dimethylamino)acryloyl)-2H-chromen-2-one, methyl 2-(1-(6-bromo-2-oxo-2H-chromen-3-yl)ethylidene)hydrazine carbodithioate, 2-(1-(6-bromo-2-oxo-2H-chromen-3-yl)ethylidene)hydrazine carbothioamide and each of heterocyclic amine, hydrazonoyl chlorides and hydroximoyl chlorides .

Synthesis Analysis

The synthesis of coumarins and their derivatives has attracted considerable attention from organic and medicinal chemists for many years as a large number of natural and synthetic products contain this heterocyclic nucleus . The structures of the newly synthesized compounds were elucidated on the basis of elemental analysis, spectral data, and alternative synthetic routes whenever possible .Chemical Reactions Analysis

Coumarin derivatives containing pyrazolo[1,5-a]pyrimidine, tetrazolo[1,5-a]pyrimidine, imidazo[1,2-a]pyrimidine, pyrazolo[3,4-d]pyrimidine, 1,3,4-thiadiazoles and thiazoles were synthesized from 6-bromo-3-(3-(dimethylamino)acryloyl)-2H-chromen-2-one, methyl 2-(1-(6-bromo-2-oxo-2H-chromen-3-yl)ethylidene)hydrazine carbodithioate, 2-(1-(6-bromo-2-oxo-2H-chromen-3-yl)ethylidene)hydrazine carbothioamide and each of heterocyclic amine, hydrazonoyl chlorides and hydroximoyl chlorides .Applications De Recherche Scientifique

Environmental Chemistry and Radical Chemistry

Research on hydroxyl radicals and their role in environmental chemistry provides insight into the potential applications of compounds like 4-(6-Bromo-2-oxochromen-3-yl)-7-hydroxychromen-2-one. Hydroxyl radicals are powerful oxidants that can react with various chemicals, including organic pollutants, indicating that derivatives of the compound could play a role in pollution mitigation or environmental monitoring (Gligorovski et al., 2015).

Biochemical Applications

The compound's relevance to oxidative stress and radical chemistry, particularly in the context of reactive oxygen species (ROS) detection, highlights its potential as a biochemical tool. Novel fluorescence probes developed to detect reactive oxygen species, such as hydroxyl radical and peroxides, indicate that structurally related compounds could serve as valuable tools in biological and chemical research for studying oxidative stress and its implications in various diseases (Setsukinai et al., 2003).

Organic Synthesis and Protective Group Chemistry

In organic synthesis, protecting groups such as those derived from coumarin derivatives are crucial for the selective functionalization of molecules. Studies on photolabile protecting groups for aldehydes and ketones, where compounds like Bhc-diol have been employed, showcase the utility of coumarin derivatives in synthesizing complex organic molecules under mild conditions. This research suggests that 4-(6-Bromo-2-oxochromen-3-yl)-7-hydroxychromen-2-one could serve as a precursor or intermediate in the synthesis of pharmaceutically relevant compounds (Lu et al., 2003).

Medicinal Chemistry and Drug Discovery

The chemistry of cytochrome P450 enzymes, which play a critical role in the metabolism of various drugs and endogenous compounds, offers another area of application for coumarin derivatives. Research on the mechanisms of P450-catalyzed oxidations highlights the potential for compounds like 4-(6-Bromo-2-oxochromen-3-yl)-7-hydroxychromen-2-one to serve as substrates or inhibitors of these enzymes, thus contributing to the development of new therapeutics or the study of drug metabolism (Guengerich, 2018).

Orientations Futures

The compound and its derivatives have shown promising antitumor activity against liver carcinoma (HEPG2-1) . Therefore, future research could focus on exploring its potential as an antitumor agent. Further studies are also needed to understand its mechanism of action and to evaluate its safety and efficacy in clinical settings.

Propriétés

IUPAC Name |

4-(6-bromo-2-oxochromen-3-yl)-7-hydroxychromen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H9BrO5/c19-10-1-4-15-9(5-10)6-14(18(22)24-15)13-8-17(21)23-16-7-11(20)2-3-12(13)16/h1-8,20H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNRUODVMKCRWJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)OC(=O)C=C2C3=CC4=C(C=CC(=C4)Br)OC3=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H9BrO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-benzyl-8-(2,3-dimethylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2745023.png)

![1-(2-(4-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)phenyl)acetyl)piperidine-4-carboxamide](/img/structure/B2745024.png)

![tert-butyl 2-{[4-(1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl]oxy}acetate](/img/structure/B2745027.png)

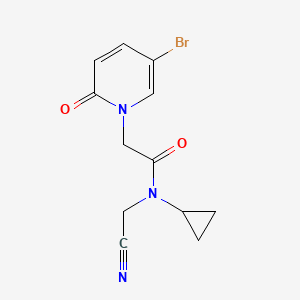

![2-[3-(naphthalen-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetonitrile](/img/structure/B2745029.png)

![Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperidine-4-carboxylate](/img/structure/B2745032.png)

![N-(3-acetylphenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide](/img/structure/B2745038.png)

![5-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]-2-methyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2745039.png)

![3-(1H-imidazol-1-yl)-6-[4-(1-methanesulfonylpiperidine-4-carbonyl)piperazin-1-yl]pyridazine](/img/structure/B2745040.png)

![9,10-Dimethyl-8-oxa-10,12-diazatricyclo[7.3.1.0,2,7]trideca-2,4,6-trien-11-one](/img/structure/B2745042.png)

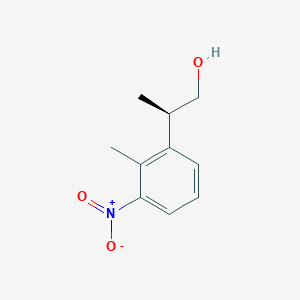

![1-[3-(3-Fluoro-5-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2745043.png)

![9-(2,4-dimethoxyphenyl)-3-(2-fluorobenzyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2745044.png)